(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one is a bicyclic compound characterized by a unique structure featuring a chlorinated carbon atom and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 144.6 g/mol. The compound's stereochemistry is defined by the specific configuration at the chiral centers, contributing to its distinct chemical properties and potential biological activities.
The reactivity of (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one can be attributed to the presence of the chlorine atom and the ketone group. Common reactions may include:
Several methods have been developed for synthesizing (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one:
(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one has potential applications in:
Several compounds share structural similarities with (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-one | Bicyclic Ketone | Non-chlorinated version |
| 3-Methylbicyclo[2.2.1]heptan-2-one | Methyl-substituted | Additional methyl group |
| 3-Chlorobicyclo[2.2.1]heptan-2-ol | Alcohol derivative | Hydroxyl group instead of ketone |
| 3-Chlorobicyclo[3.3.0]octan-6-one | Bicyclic Ketone | Different bicyclic framework |
The uniqueness of (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one lies in its specific stereochemistry and functional groups that may influence its biological activity and chemical reactivity compared to these similar compounds.